molecular formula C9H12N2O B13213759 1-Methyl-5-{6-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazole

1-Methyl-5-{6-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazole

Cat. No.: B13213759
M. Wt: 164.20 g/mol
InChI Key: UOICFYFATRYHCZ-UHFFFAOYSA-N
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Description

1-Methyl-5-{6-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazole is a chemical compound with the molecular formula C9H12N2O and a molecular weight of 164.20 g/mol . This compound is characterized by its unique bicyclic structure, which includes a pyrazole ring and an oxabicyclohexane moiety. It is primarily used for research purposes in various scientific fields.

Preparation Methods

The synthesis of 1-Methyl-5-{6-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazole involves multiple steps. One common synthetic route includes the cycloaddition of appropriate precursors under controlled conditions. The reaction conditions often involve the use of photochemistry to facilitate the formation of the bicyclic structure . Industrial production methods may vary, but they typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Methyl-5-{6-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Methyl-5-{6-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-5-{6-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of the research .

Comparison with Similar Compounds

1-Methyl-5-{6-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazole can be compared with other similar compounds, such as:

    1-Methyl-6-oxabicyclo[3.1.0]hexane: This compound shares a similar bicyclic structure but lacks the pyrazole ring.

    1-(6-oxabicyclo[3.1.0]hexan-3-yl)methyl-1H-pyrazole: This compound has a similar structure but with different substitution patterns.

The uniqueness of this compound lies in its specific combination of the pyrazole ring and the oxabicyclohexane moiety, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

1-methyl-5-(6-oxabicyclo[3.1.0]hexan-1-yl)pyrazole

InChI

InChI=1S/C9H12N2O/c1-11-7(4-6-10-11)9-5-2-3-8(9)12-9/h4,6,8H,2-3,5H2,1H3

InChI Key

UOICFYFATRYHCZ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C23CCCC2O3

Origin of Product

United States

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